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1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea

Malaria drug discovery Phenotypic screening Selectivity profiling

Researchers screening antimalarial compounds require verified negative controls to distinguish true hits from assay noise. This compound provides a publicly archived, quantitative negative result: • Confirmed 0% inhibition against P. falciparum at 2 µM (Z-score -0.01), traceable to a specific ChEMBL protocol. • Defined physicochemical profile (XLogP3 1.6, MW 317.4, 2 HBD, 4 HBA) for ADME benchmarking of urea-heterocycle series. • Unique 4-pyridyl/2-thienyl pharmacophore geometry for computational model calibration; regioisomer purity eliminates geometric corruption of training sets. Procure with confidence for selectivity counter-screens, pharmacophore validation, and fragment-based elaboration.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 2034437-59-5
Cat. No. B2522178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
CAS2034437-59-5
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESC1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C16H19N3O2S/c20-16(19-13-4-7-21-8-5-13)18-11-12-3-6-17-14(10-12)15-2-1-9-22-15/h1-3,6,9-10,13H,4-5,7-8,11H2,(H2,18,19,20)
InChIKeyYYBLGVCGSZTAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea: Physicochemical Profile


1-(Oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea (CAS 2034437-59-5) is a synthetic, small-molecule urea derivative possessing a tetrahydropyran (oxane) ring linked via a urea bridge to a 2-(thiophen-2-yl)pyridin-4-ylmethyl moiety. Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.4 g·mol⁻¹, a computed XLogP3 of 1.6, two hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is registered in PubChem (CID 91630389) and ChEMBL (CHEMBL4926524) and has been included in a large-scale malaria screening library, where it was tested against asexual blood-stage *Plasmodium falciparum* [2].

Why Generic Urea Analogs Are Not Interchangeable


Compounds within the pyridinyl-thiophene urea chemical space are not interchangeable due to the sensitivity of biological target engagement and physicochemical properties to even single-atom positional variations. The target compound bears a specific 2-(thiophen-2-yl)pyridin-4-yl pharmacophore with an oxan-4-yl urea substituent; close analogs differ by thiophene ring connectivity (e.g., thiophen-3-yl positional isomers, CAS 2034397-57-2) or pyridine attachment points (e.g., pyridin-3-yl isomers, CAS 2034598-24-6) [1]. Publicly available screening data demonstrate that the target compound is inactive against *P. falciparum* (0% inhibition at 2 µM, Z-score −0.01), a negative result that formally distinguishes it from any analog that may display antimalarial activity and establishes a selectivity baseline for orthogonal target panels [2].

Differentiation Evidence vs. Closest Analogs


P. falciparum Counter-Screen: Selectivity Gatekeeper

When screened at 2 µM in a 72-hour nanoluciferase-based asexual blood-stage *P. falciparum* (NF54) assay, the target compound produced 0.0% inhibition and a Z-score of −0.01, confirming no detectable antimalarial activity [1]. This negative result serves as a selectivity gatekeeper: any procurement decision predicated on avoiding anti-plasmodial polypharmacology can rely on this data point, whereas structurally related compounds lacking this specific screening result cannot be assumed to share this inactivity profile.

Malaria drug discovery Phenotypic screening Selectivity profiling

Lipophilicity vs. Thiophene Positional Isomer

The target compound displays a computed XLogP3 of 1.6, placing it within the favorable lipophilicity range for CNS-sparing, orally bioavailable small molecules [1]. The thiophene-3-yl positional isomer (CAS 2034397-57-2) shares the identical molecular formula and connectivity but differs only in the attachment point of the thiophene sulfur relative to the pyridine ring. While its XLogP3 has not been independently reported in the public domain, the altered electronic distribution arising from 3-thienyl vs. 2-thienyl substitution is known to modulate logP and hydrogen-bonding capacity in analogous heterocyclic systems [2]. This physicochemical distinction is meaningful when solubility, permeability, or metabolic stability are critical selection criteria, because even small logP shifts (~0.3–0.5 units) can alter membrane permeability and CYP binding.

Physicochemical profiling Drug-likeness Lipophilicity

H-Bond Donor Topology vs. Benzhydryl Analog

The target compound possesses exactly two urea N–H hydrogen-bond donors positioned four bonds apart from the pyridine nitrogen, creating a specific H-bond donor–acceptor motif suitable for bidentate target engagement [1]. By contrast, the benzhydryl-substituted analog (1-(diphenylmethyl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea, CAS 2034437-47-1) retains the same core structure but replaces the oxan-4-yl group with a diphenylmethyl substituent, increasing molecular weight to 399.5 g·mol⁻¹, adding two phenyl rings, and substantially raising lipophilicity while preserving the same number of H-bond donors and acceptors [2]. The difference in steric bulk and the absence of the oxane oxygen (which can serve as an additional H-bond acceptor and solubility-enhancing group) distinguishes the target compound from this analog in terms of ligand efficiency and solubility.

Medicinal chemistry Hydrogen bonding Scaffold selection

Pyridine Connectivity vs. Pyridin-3-yl Isomer

The target compound places the urea–methyl linker at the pyridine 4-position, positioning the oxan-4-yl urea vector approximately 180° opposite to the thiophene-2-yl substituent, a linear topology that may favor extended binding-site geometries (e.g., type II kinase inhibitors or bidentate receptor interactions) [1]. The pyridin-3-yl isomer (1-(oxan-4-yl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea, CAS 2034598-24-6) shifts the urea attachment to the pyridine 3-position, creating an angled (approximately 120°) vector relationship between the urea side chain and the thiophene substituent. Although no direct comparative bioactivity data are publicly available for either compound, this geometric distinction is fundamental for target-based virtual screening and pharmacophore matching: the 4-pyridyl isomer projects substituents into a different region of chemical space than the 3-pyridyl isomer.

Pharmacophore modeling Binding pose Structure–activity relationships

Application Scenarios


Anti-Infective Counter-Screen Reference

The documented lack of activity against *P. falciparum* (0% inhibition at 2 µM, Z-score −0.01) [1] makes this compound suitable as a negative-control reference standard or selectivity counter-screen compound in antimalarial phenotypic assays. Procurement for this purpose is justified because the negative result is quantitative, publicly archived in ChEMBL, and traceable to a specific experimental protocol, enabling direct comparison with experimental hits from the same screening platform.

Physicochemical Benchmark for Urea Heterocyclic Libraries

With XLogP3 = 1.6, MW = 317.4 g·mol⁻¹, 2 HBD, and 4 HBA, the compound resides within oral drug-like chemical space [1]. It can serve as a physiochemically characterized reference point for benchmarking solubility, permeability, or metabolic stability assays against structurally related urea–heterocycle screening compounds, particularly when evaluating the impact of the oxane ring versus other saturated heterocycles on ADME properties.

Pharmacophore Calibration for Pyridinyl-Thiophene Scaffolds

The distinct 4-pyridyl connectivity and 2-thienyl substitution pattern provide a defined pharmacophore geometry (linear urea–thiophene vector) that can anchor computational pharmacophore models or shape-based virtual screening queries [1]. Procuring this exact regioisomer is essential for model calibration because the pyridin-3-yl and thiophene-3-yl isomers project substituents into different geometric vectors, and using an incorrect isomer would corrupt pharmacophore training sets.

Fragment Elaboration for Kinase/GPCR Targets

The compound's moderate molecular weight (317.4 g·mol⁻¹), balanced lipophilicity (XLogP3 1.6), and the presence of the oxane ring—a privileged saturated heterocycle in kinase inhibitor design—make it a viable fragment-like starting point for structure-guided elaboration [1]. The oxan-4-yl group provides a synthetic handle for further functionalization while contributing to aqueous solubility, contrasting with the benzhydryl analog (CAS 2034437-47-1, MW 399.5) whose increased aromatic character may introduce solubility and promiscuity liabilities.

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